molecular formula C20H20N2O2S B284572 2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B284572
M. Wt: 352.5 g/mol
InChI Key: SEIPFFYDZGOFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect against oxidative stress and reduce the risk of certain diseases. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its biological effects.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its anticancer, antimicrobial, and antifungal activities in more detail. Additionally, further research is needed to elucidate its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-amino-5-methylthiazole-4-carboxylic acid with 3,4-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with benzyl bromide to obtain the final product.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N2O2S/c1-13-9-10-17(11-14(13)2)24-12-18(23)21-20-22-19(15(3)25-20)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)

InChI Key

SEIPFFYDZGOFHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C

Origin of Product

United States

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